3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one
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Overview
Description
3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazine ring, an oxadiazole ring, and a pyridinone moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Copper, palladium
Solvents: Dimethylformamide (DMF), acetonitrile
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but with a furazan ring instead of a pyridinone moiety.
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: Contains a pyrazole ring and an amine group, differing in the heterocyclic framework.
Uniqueness
3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one is unique due to its combination of the pyrazine, oxadiazole, and pyridinone rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H7N5O2 |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
3-(5-pyrazin-2-yl-1,2,4-oxadiazol-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H7N5O2/c17-10-7(2-1-3-14-10)9-15-11(18-16-9)8-6-12-4-5-13-8/h1-6H,(H,14,17) |
InChI Key |
OUJBMLSVJZFZND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)C3=NC=CN=C3 |
Origin of Product |
United States |
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